2-(Aminomethyl)heptan-1-olhydrochloride
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Overview
Description
2-(Aminomethyl)heptan-1-olhydrochloride is a chemical compound with the molecular formula C8H20ClNO It is a derivative of heptanol, featuring an aminomethyl group attached to the second carbon and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)heptan-1-olhydrochloride typically involves the reaction of heptanal with ammonia and hydrogen in the presence of a catalyst to form 2-(Aminomethyl)heptan-1-ol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Commonly used catalysts include palladium or platinum.
Solvent: Reactions are often carried out in solvents like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the efficiency of the hydrogenation step.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)heptan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Parent alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2-(Aminomethyl)heptan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)heptan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)hexan-1-olhydrochloride
- 2-(Aminomethyl)octan-1-olhydrochloride
- 2-(Aminomethyl)pentan-1-olhydrochloride
Uniqueness
2-(Aminomethyl)heptan-1-olhydrochloride is unique due to its specific chain length and the position of the aminomethyl group. This structural configuration imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C8H20ClNO |
---|---|
Molecular Weight |
181.70 g/mol |
IUPAC Name |
2-(aminomethyl)heptan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-2-3-4-5-8(6-9)7-10;/h8,10H,2-7,9H2,1H3;1H |
InChI Key |
MVYHAXMEEAEUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN)CO.Cl |
Origin of Product |
United States |
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